molecular formula C5H9ClSiZn B3029783 Chlorozinc(1+);ethynyl(trimethyl)silane CAS No. 78389-87-4

Chlorozinc(1+);ethynyl(trimethyl)silane

Cat. No.: B3029783
CAS No.: 78389-87-4
M. Wt: 198 g/mol
InChI Key: ODBFHNBEIUVFJZ-UHFFFAOYSA-M
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Description

Chlorozinc(1+);ethynyl(trimethyl)silane, also known as trimethylsilylethynylzinc chloride, is a chemical compound with the molecular formula C5H10ClSiZn and a molecular weight of 199.0614 g/mol . This compound is characterized by the presence of a zinc atom coordinated to an ethynyl group and a trimethylsilyl group, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorozinc(1+);ethynyl(trimethyl)silane can be synthesized through the reaction of zinc chloride with ethynyl(trimethyl)silane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference . The general reaction is as follows:

ZnCl2+C2H3Si(CH3)3ClZnC2H3Si(CH3)3\text{ZnCl}_2 + \text{C}_2\text{H}_3\text{Si(CH}_3)_3 \rightarrow \text{ClZnC}_2\text{H}_3\text{Si(CH}_3)_3 ZnCl2​+C2​H3​Si(CH3​)3​→ClZnC2​H3​Si(CH3​)3​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the product. The compound is often produced in solution form, typically in THF, to facilitate handling and storage .

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);ethynyl(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a substituted alkyne or alkene, depending on the nature of the coupling partner .

Scientific Research Applications

Chlorozinc(1+);ethynyl(trimethyl)silane has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Material Science: The compound is employed in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Catalysis: The compound serves as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of chlorozinc(1+);ethynyl(trimethyl)silane involves the coordination of the zinc atom to the ethynyl and trimethylsilyl groups. This coordination activates the ethynyl group towards nucleophilic attack, facilitating substitution and coupling reactions. The zinc atom also stabilizes the reactive intermediates, enhancing the efficiency of the reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethynylzinc chloride: Similar to chlorozinc(1+);ethynyl(trimethyl)silane but lacks the trimethylsilyl group.

    Trimethylsilylacetylene: Contains the trimethylsilyl group but does not have the zinc coordination.

    Zinc acetylides: A broader class of compounds where zinc is coordinated to various acetylide groups.

Uniqueness

This compound is unique due to the presence of both the zinc and trimethylsilyl groups. This dual functionality allows it to participate in a wider range of reactions compared to its analogs. The trimethylsilyl group provides steric protection and enhances the stability of the compound, while the zinc atom facilitates various organic transformations .

Properties

IUPAC Name

chlorozinc(1+);ethynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Si.ClH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBFHNBEIUVFJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#[C-].Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClSiZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473110
Record name Zinc, chloro[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78389-87-4
Record name Zinc, chloro[(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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